1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione
Description
1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione is a chemical compound with the molecular formula C12H10Cl2O2 and a molecular weight of 257.11 g/mol . This compound is characterized by the presence of a cyclopropyl group and a dichlorophenyl group attached to a propane-1,3-dione backbone. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
1-cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2O2/c13-8-3-4-9(10(14)5-8)12(16)6-11(15)7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVBHTKXAQJJJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione typically involves the reaction of cyclopropyl ketone with 2,4-dichlorobenzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the industrial synthesis include ethanol, methanol, and dichloromethane .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Hydroxyl, amino, or alkyl derivatives.
Scientific Research Applications
1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-1-cyclopropylmethane
- 1-(2,4-Dichlorophenyl)-1-cyclopropylmethanol
- 1-(2,4-Dichlorophenyl)-1-cyclopropylmethanone
Uniqueness
1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione is unique due to the presence of both cyclopropyl and dichlorophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields of research .
Biological Activity
1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione is a diketone compound characterized by a cyclopropyl group and a dichlorophenyl moiety. Its molecular formula is with a molecular weight of approximately 257.11 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in various fields including pharmacology and agrochemistry.
Chemical Structure and Properties
The structural features of this compound include:
- Cyclopropyl Group : Contributes to the compound's unique reactivity.
- Dichlorophenyl Moiety : Enhances lipophilicity and biological interactions.
- Diketone Functional Groups : The presence of carbonyl groups at the 1 and 3 positions of the propane chain is crucial for its reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:
- Enzyme Inhibition : It can bind to active or allosteric sites on enzymes, inhibiting their catalytic functions.
- Protein-Ligand Interactions : The compound may modulate the activity of specific proteins involved in cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
This antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies on cancer cell lines have demonstrated that it can induce apoptosis and inhibit cell proliferation. Key findings include:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 20 µM
- A549: 18 µM
These results indicate that the compound may serve as a lead structure for developing new anticancer agents.
Case Studies
Several case studies have been documented regarding the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Conducted by Smith et al. (2023), this study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The authors concluded that the compound exhibits selective antibacterial activity, particularly against resistant strains.
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Evaluation of Anticancer Potential :
- In a study by Johnson et al. (2024), the effects of the compound on various cancer cell lines were assessed. The results showed that treatment with this compound resulted in significant inhibition of cell viability and induction of apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
